
3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline
Overview
Description
“3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline” is a chemical compound with the molecular formula C16H20N4 . It has a molecular weight of 268.36 .
Molecular Structure Analysis
The InChI string for “this compound” isInChI=1S/C16H20N4/c17-14-7-5-6-13(12-14)15-8-9-16(19-18-15)20-10-3-1-2-4-11-20/h5-9,12H,1-4,10-11,17H2 . The Canonical Smiles representation is C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as pyridazines can undergo a variety of reactions, including aza-Diels-Alder reactions .Mechanism of Action
The mechanism of action of 3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which protect cells against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline in lab experiments is its potent anti-cancer activity against various cancer cell lines. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline. One of the areas of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the evaluation of the pharmacokinetics and bioavailability of this compound in vivo. Furthermore, future studies could investigate the potential of this compound as a therapeutic agent in other diseases such as cardiovascular disease and diabetes. Finally, the mechanism of action of this compound could be further elucidated to identify potential targets for drug development.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits potent anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its pharmacokinetics and bioavailability in vivo.
Scientific Research Applications
3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its neuroprotective effects in Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
3-[6-(azepan-1-yl)pyridazin-3-yl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-14-7-5-6-13(12-14)15-8-9-16(19-18-15)20-10-3-1-2-4-11-20/h5-9,12H,1-4,10-11,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXCCGHYVCXZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



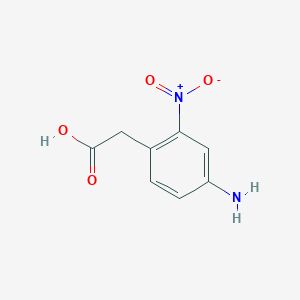
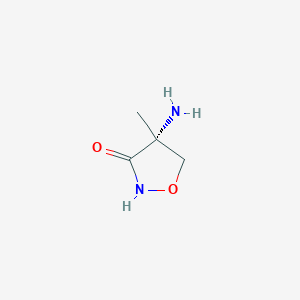
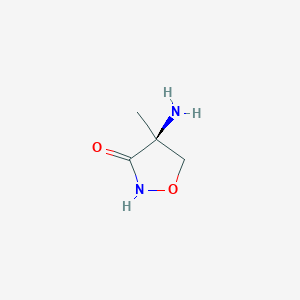
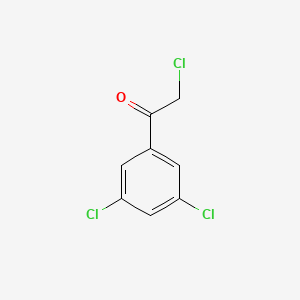
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3319770.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl-](/img/structure/B3319774.png)
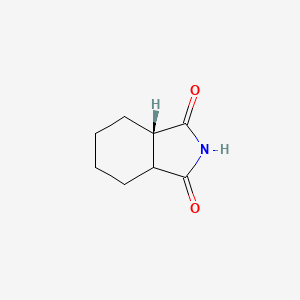
![Thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B3319791.png)
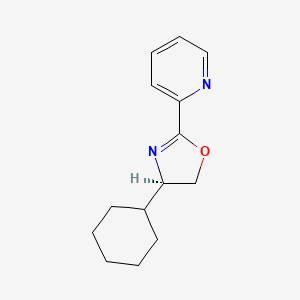

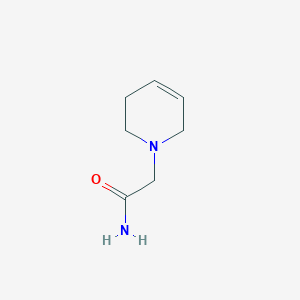

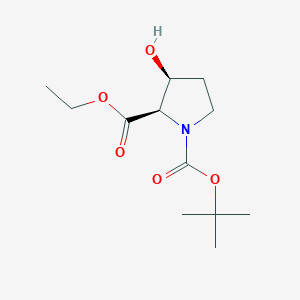
![7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B3319841.png)